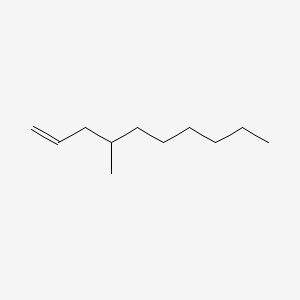

4-Methyl-1-decene

Description

Structure

3D Structure

Properties

CAS No. |

13151-29-6 |

|---|---|

Molecular Formula |

C11H22 |

Molecular Weight |

154.29 g/mol |

IUPAC Name |

4-methyldec-1-ene |

InChI |

InChI=1S/C11H22/c1-4-6-7-8-10-11(3)9-5-2/h5,11H,2,4,6-10H2,1,3H3 |

InChI Key |

IMRKOERSTLKEAO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(C)CC=C |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methyl 1 Decene

Catalytic Oligomerization and Isomerization Pathways to 4-Methyl-1-decene

The production of this compound is not typically a direct, single-reaction synthesis but rather a sequence involving the oligomerization of smaller olefin units to create a C10 backbone, which is subsequently isomerized. This combination of catalytic oligomerization and isomerization is essential for converting simple feedstocks into more complex and valuable branched olefins.

Olefin Feedstocks and Precursors in this compound Synthesis

The foundational step in synthesizing this compound involves the generation of a ten-carbon olefin intermediate, primarily through the oligomerization of ethylene (B1197577). This process yields a mixture of decene isomers, which then serve as the direct precursors for subsequent isomerization reactions.

The industrial production of linear alpha-olefins (LAOs), including 1-decene (B1663960), is predominantly achieved through the oligomerization of ethylene. ijeast.comwikipedia.org This process uses transition metal catalysts to combine multiple ethylene units into longer chains. The distribution of the resulting olefin chain lengths can often be described by a Schulz-Flory or Poisson distribution, where a range of even-numbered alpha-olefins are produced. acs.orgresearchgate.net

Catalytic systems based on metals like nickel, chromium, titanium, or zirconium are employed to control the chain growth. researchgate.netcaltech.edu For instance, chromium-based catalysts are known to facilitate ethylene trimerization to 1-hexene (B165129) and tetramerization to 1-octene, but co-oligomerization reactions can also occur, where a newly formed olefin like 1-hexene reacts with additional ethylene molecules to produce decene isomers. sbras.ru The specific composition of the C10 fraction depends heavily on the catalyst, co-catalyst, and reaction conditions such as temperature and pressure. researchgate.net

| Carbon Number | Product | Typical Weight % |

|---|---|---|

| C4 | 1-Butene (B85601) | 25-35% |

| C6 | 1-Hexene | 18-25% |

| C8 | 1-Octene | 12-18% |

| C10 | 1-Decene | 8-12% |

| C12-C18 | Higher Alpha-Olefins | 15-25% |

| C20+ | Heavy Olefins/Waxes | 5-10% |

This table represents a generalized distribution; actual product slates can be varied by process technology and operating conditions.

Once a feedstock of linear decenes, primarily 1-decene, is obtained, the next critical step is isomerization to create the desired branched structure. This involves two types of transformations: double-bond isomerization (migration of the C=C bond) and skeletal isomerization (rearrangement of the carbon backbone).

While double-bond isomerization of 1-decene to various internal linear decenes (e.g., 2-decene, 3-decene) is a well-documented process over acidic catalysts, achieving skeletal isomerization to form a methyl branch is more complex. mdpi.comresearchgate.net This transformation typically requires solid acid catalysts, such as zeolites (e.g., H-ZSM-5, H-ferrierite), which possess strong acid sites capable of protonating the olefin to form a carbocation intermediate. nih.govresearchgate.net This carbocation can then undergo a series of rearrangements, including hydride and methyl shifts, to form a more stable tertiary carbocation, which subsequently deprotonates to yield a branched olefin like this compound. The challenge lies in optimizing conditions to favor monomolecular skeletal isomerization while suppressing side reactions like cracking, oligomerization, and coke formation. researchgate.netresearchgate.net

Transition Metal Catalysis for this compound Production

The catalysts employed in the initial oligomerization step are crucial as they determine the yield and isomeric purity of the C10 precursor. Two major classes of catalysts, Ziegler-Natta and metallocenes, have been extensively developed for olefin oligomerization and polymerization.

Ziegler-Natta catalysts, traditionally composed of a transition metal compound (often a titanium halide) and an organoaluminum co-catalyst, are workhorses of the polymer industry and are also adapted for oligomerization. researchgate.net For producing shorter chains like decenes, the catalyst composition and reaction parameters are tuned to favor chain termination (via β-hydride elimination) over continued chain propagation.

Modified Ziegler-Natta systems, such as those based on titanium alkoxides and aluminum alkyls, are used in processes that dimerize ethylene to 1-butene but can be adapted for broader oligomerization. researchgate.net The multi-site nature of traditional heterogeneous Ziegler-Natta catalysts can lead to a broad distribution of product chain lengths and isomers.

| Component Type | Examples | Function |

|---|---|---|

| Transition Metal Pre-catalyst | TiCl4, TiCl3, VCl4 | Provides the active site for olefin coordination and insertion. |

| Organoaluminum Co-catalyst | Triethylaluminum (TEAL), Diethylaluminum chloride (DEAC) | Alkylates the transition metal center and acts as a Lewis acid. |

| Support (for heterogeneous systems) | MgCl2 | Increases catalyst activity and controls polymer morphology. |

| Internal/External Donors | Esters, ethers, silanes | Modify active sites to control stereoselectivity and activity. |

Metallocene catalysts represent a more advanced, single-site class of catalysts for olefin oligomerization. hhu.demagtech.com.cn These organometallic compounds consist of a transition metal (commonly Zr, Hf, or Ti) sandwiched between one or more cyclopentadienyl (B1206354) (Cp) ligands. hhu.demdpi.com When activated by a co-catalyst like methylaluminoxane (B55162) (MAO) or borate (B1201080) compounds, they form highly active, well-defined cationic species. mdpi.com

The key advantage of metallocenes is their single-site nature, which leads to products with a narrower molecular weight distribution compared to traditional Ziegler-Natta catalysts. mdpi.com The electronic and steric environment of the metal center can be precisely tuned by modifying the cyclopentadienyl ligands (e.g., by adding substituents or bridging the rings), allowing for greater control over catalytic activity and selectivity. hhu.de For instance, certain zirconocene (B1252598) catalysts can be highly effective for the oligomerization of α-olefins like 1-hexene and 1-octene. hhu.deresearchgate.net While they are often used to produce linear oligomers, specific catalyst designs and reaction conditions can promote the incorporation of branches or the co-oligomerization of ethylene with other olefins to generate branched products directly. uni-bayreuth.de

Chromium-Based Catalysts for Olefin Selective Synthesis

Chromium-based catalysts are renowned for their high activity and selectivity in ethylene oligomerization, most notably for the production of 1-hexene and 1-octene. nih.gov While the direct synthesis of this compound using these catalysts is not a primary application, the underlying principles can be adapted. A plausible route involves the co-oligomerization of ethylene with a branched olefin or the selective oligomerization of propylene (B89431).

Typically, these systems consist of a chromium source, a coordinating ligand (often containing nitrogen and/or phosphorus donors), and a cocatalyst, usually an aluminoxane like modified methylaluminoxane (MMAO). The ligand structure is critical in directing the reaction pathway. For the synthesis of a branched C11 olefin, a potential strategy would be the co-oligomerization of propylene and 1-butene or the trimerization of propylene followed by dimerization with ethylene, though achieving high selectivity for a single product like this compound is a significant challenge. The catalyst's ligand sphere would need to be meticulously designed to control the insertion rates of different olefins and steer the chain growth and displacement steps toward the desired product.

Other Homogeneous and Heterogeneous Catalytic Approaches

Beyond chromium, other transition metal catalysts offer potential routes to branched α-olefins.

Homogeneous Catalysts: Titanium-based catalysts have recently demonstrated high selectivity for the synthesis of branched α-olefins from ethylene. Specifically, systems using bulky aminopyridinato (Ap) and (imidazolidine-2-ylidene)amido (Imi) ligands have been shown to produce compounds like 4-ethylhex-1-ene. uni-bayreuth.deresearchgate.net This suggests that a similar catalytic approach, perhaps involving the co-oligomerization of ethylene with propylene or other light olefins, could be tailored for this compound synthesis. The key is to employ ligands that promote rapid chain termination after a specific number of insertions, thereby controlling the product's molecular weight and structure. uni-bayreuth.deresearchgate.net

Metallocene catalysts, particularly those based on Group 4 metals (Ti, Zr, Hf), are versatile for olefin polymerization and oligomerization. researchgate.netmdpi.com By modifying the cyclopentadienyl ligands and adjusting reaction conditions, the catalyst's stereoselectivity and regioselectivity can be tuned to favor the formation of branched structures. researchgate.net

Heterogeneous Catalysts: Heterogeneous catalysts, while often offering advantages in terms of separation and recycling, typically provide lower selectivity for specific isomers in olefin oligomerization compared to their homogeneous counterparts. uu.nlaldeser.org Cobalt-based heterogeneous catalysts have been investigated for light olefin oligomerization. wisc.edu However, they tend to produce a broader distribution of products and may be less selective towards α-olefins. wisc.edu

Solid acid catalysts, such as zeolites or alumina, can also catalyze olefin oligomerization, but the reaction often proceeds via carbocationic intermediates, leading to significant isomerization and a complex mixture of branched internal olefins rather than a specific α-olefin. rsc.orgsemanticscholar.org

| Catalyst Type | Metal Center | Ligand/Support | Typical Application | Potential for this compound Synthesis |

| Homogeneous | Cr | N, P-donors (e.g., diphosphine) | Selective ethylene trimerization/tetramerization | Moderate; via co-oligomerization of light olefins. |

| Homogeneous | Ti | Aminopyridinato (Ap), Imidazolidine-amido (Imi) | Selective synthesis of branched C6, C8 α-olefins | High (by analogy); via controlled co-oligomerization. uni-bayreuth.deresearchgate.net |

| Homogeneous | Zr, Hf | Metallocene (e.g., rac-Me2Si(Ind)2ZrCl2) | α-olefin polymerization/oligomerization | Moderate; requires precise ligand and condition tuning. researchgate.net |

| Heterogeneous | Co | Carbon, Alumina | Light olefin oligomerization | Low; generally produces a wide product distribution. wisc.edu |

| Heterogeneous | - | Zeolites, Alumina | Olefin isomerization and oligomerization | Very low; favors isomerized internal olefins. rsc.org |

Mechanistic Studies and Kinetic Analysis of this compound Formation

Understanding the reaction mechanism and kinetics is crucial for designing selective catalysts and optimizing reaction conditions.

Elucidation of Reaction Mechanisms and Intermediates

The formation of branched α-olefins via transition metal catalysis is generally believed to proceed through a metallacyclic mechanism. Drawing an analogy from the titanium-catalyzed synthesis of 4-ethylhex-1-ene from ethylene, a plausible mechanism for forming a branched olefin involves the following key steps: uni-bayreuth.deresearchgate.net

Catalyst Activation: The precatalyst is activated by a cocatalyst (e.g., a borate or aluminoxane) to form a catalytically active cationic metal-alkyl species.

Olefin Coordination and Insertion: The activated catalyst coordinates and inserts multiple olefin monomers (e.g., propylene, ethylene, butene).

Metallacycle Formation: A key step is the oxidative coupling of coordinated olefins to form a metallacyclopentane or metallacycloheptane intermediate. The structure of this intermediate is heavily influenced by the steric and electronic properties of the ligands.

β-Hydrogen Elimination/Transfer: The metallacycle undergoes a series of β-hydrogen elimination and re-insertion steps. For branched products to form, β-H transfer must occur from a specific position within the growing chain to the metal center, followed by reductive elimination.

Product Displacement: The final α-olefin product is displaced from the metal center, regenerating the active catalyst for the next cycle.

For this compound, the mechanism would likely involve the selective co-oligomerization of smaller olefins, where the catalyst precisely controls the sequence of insertion and the final β-hydrogen elimination step to yield the C11 branched structure.

Factors Influencing Reaction Rate and Selectivity Towards this compound

The rate and selectivity of the reaction are governed by several interconnected factors:

Catalyst Structure: The steric bulk and electronic properties of the ligands are paramount. Bulky ligands can create a specific coordination environment that favors the formation of certain metallacyclic intermediates and transition states, leading to branched products. uni-bayreuth.deresearchgate.net

Monomer Concentration: In a co-oligomerization reaction, the relative concentrations of the different olefin feedstocks will directly influence their incorporation rates and the final product distribution.

Cocatalyst/Activator: The nature of the activator can influence the ion-pairing of the active catalytic species, affecting its activity and selectivity.

Chain Transfer Reactions: The rate of chain transfer (e.g., β-hydride elimination) relative to the rate of propagation determines the molecular weight of the product. To achieve high selectivity for a C11 oligomer, chain transfer must become highly favorable after the desired chain length is reached.

Optimization of Reaction Conditions for Enhanced this compound Yield

Optimizing reaction parameters is essential to maximize the yield and selectivity of the target molecule. researchgate.netnih.govnih.gov

Impact of Temperature, Pressure, and Solvent Systems

Temperature: Reaction temperature significantly affects both catalyst activity and selectivity. Higher temperatures generally increase reaction rates but can also lead to undesirable side reactions, such as olefin isomerization (shifting the double bond from the alpha position) or catalyst decomposition. For the selective synthesis of branched α-olefins with titanium catalysts, lower temperatures (e.g., 20°C) have been shown to favor the desired products. uni-bayreuth.deresearchgate.net An increase in temperature can alter the delicate balance between propagation and chain transfer, often leading to a broader product distribution.

Pressure: In reactions involving gaseous olefins like ethylene or propylene, pressure is a critical variable. Higher ethylene pressure generally increases the rate of ethylene insertion. In a co-oligomerization scenario to produce this compound, the partial pressures of the respective olefin feedstocks would need to be carefully controlled to achieve the correct incorporation ratio for the desired C11 structure.

Solvent Systems: The choice of solvent can influence catalyst solubility, stability, and the interaction between the catalytic cation and its counter-ion. Non-polar aliphatic or aromatic hydrocarbons (e.g., methylcyclohexane, toluene) are commonly used. The polarity of the solvent can affect ion-pair separation in the active catalyst, which in turn can modulate its reactivity and selectivity.

The following table, based on analogous data for the selective synthesis of the branched α-olefin 4-ethylhex-1-ene (4EH), illustrates how reaction conditions can be tuned to influence product selectivity. uni-bayreuth.deresearchgate.net

| Entry | Catalyst | Temperature (°C) | Ethylene Pressure (bar) | Activator | Selectivity for 4EH (%) |

| 1 | Ti-Imi/Ap Complex | 20 | 1.7 | [Ph3C][B(C6F5)4] | 71 |

| 2 | Ti-Imi/Ap Complex | 50 | 1.7 | [Ph3C][B(C6F5)4] | 65 |

| 3 | Ti-Imi/Ap Complex | 20 | 10 | [Ph3C][B(C6F5)4] | 76 |

| 4 | Ti-Imi/Ap Complex | 50 | 50 | MAO | 55 |

Data is analogous, derived from the synthesis of 4-ethylhex-1-ene, and serves to illustrate general trends in branched α-olefin synthesis. uni-bayreuth.deresearchgate.net

This data demonstrates that lower temperatures and optimized pressure can enhance selectivity for the desired branched product in these systems. Achieving a high yield of this compound would require a similar systematic optimization of these key reaction parameters for a specifically designed catalyst system.

Ligand Design and Co-catalyst Effects

Information on the specific ligand designs and co-catalyst effects for the synthesis of this compound is not available in the reviewed literature. General principles of olefin synthesis suggest that the choice of ligands and co-catalysts can significantly influence the reaction's selectivity and efficiency. For the synthesis of branched alpha-olefins like this compound, catalyst systems, often based on transition metals such as zirconium or nickel, would be employed. The steric and electronic properties of the ligands attached to the metal center would be crucial in controlling regioselectivity to favor the formation of the 1-decene isomer and in influencing the incorporation of the methyl branch at the 4-position. Co-catalysts, typically organoaluminum compounds like methylaluminoxane (MAO), are generally used to activate the primary catalyst. However, without specific studies on this compound, any detailed discussion on ligand design and co-catalyst effects would be speculative.

Biocatalytic and Biotechnological Routes for this compound Biosynthesis

Detailed research on the biocatalytic and biotechnological production of this compound is not currently available. The following sections were intended to explore these avenues.

Identification of this compound as a Microbial Metabolite

There is no scientific literature identifying this compound as a naturally occurring microbial metabolite. While microorganisms are known to produce a variety of hydrocarbons, including branched-chain alkanes and alkenes, the specific production of this compound has not been reported.

No studies have documented the biogenic production of this compound in microalgae systems. Microalgae are recognized for their ability to synthesize a range of hydrocarbons, but this compound is not among the compounds they have been reported to produce.

There is no evidence to suggest that this compound plays a role as an intermediate in the co-metabolic degradation pathways of other compounds, such as halogenated compounds, by specific microorganisms. Co-metabolism is a process where microbes degrade a substance fortuitously while utilizing another for growth, but this compound has not been implicated in such pathways.

Metabolic Engineering and Synthetic Biology Approaches for this compound Bioproduction

Due to the lack of a known natural biosynthetic pathway for this compound, there have been no reported efforts in metabolic engineering or synthetic biology to produce this specific compound in a microbial host. The development of such a process would first require the discovery or design of an enzymatic pathway capable of synthesizing this branched-chain olefin.

Chemical Transformations and Reactivity of 4 Methyl 1 Decene

Polymerization Reactions Involving 4-Methyl-1-decene as a Comonomer

This compound is utilized as a comonomer to introduce isobutyl branches into polyolefin chains. This incorporation influences the resulting polymer's crystallinity, density, and mechanical properties. mdpi.comontosight.ai

Copolymerization of this compound with Alpha-Olefins

Copolymerization of this compound with various alpha-olefins (α-olefins) leads to the formation of polymers with tailored properties. The introduction of the bulky isobutyl side group from this compound disrupts the regular polymer chain structure, which can decrease crystallinity and melting point while potentially enhancing flexibility. ontosight.airesearchgate.net

The copolymerization of ethylene (B1197577) with this compound results in linear low-density polyethylene (B3416737) (LLDPE) with controlled branching. The incorporation of this compound influences the mechanical behavior and crystallinity of the resulting copolymer. researchgate.net Studies have shown that introducing branched comonomers like 4-methyl-1-pentene (B8377) can affect the melting point and crystallinity of LLDPE to a greater extent than linear comonomers. researchgate.net The dynamic-mechanical properties of these copolymers are also affected, with the comonomer content influencing the α- and β-transitions. capes.gov.br

A study on ethylene/α-olefin copolymers, including those with 4-methyl-1-pentene, highlighted the influence of comonomer type and concentration on mechanical behavior and crystallinity. researchgate.net

Copolymers of propylene (B89431) and this compound have been synthesized using syndioselective catalysts. icp.ac.ru The incorporation of this compound leads to a decrease in the melting temperature (Tm) of the resulting syndiotactic copolymers, with the depression being linearly dependent on the molar fraction of the comonomer. icp.ac.ru For instance, the use of specific zirconocene (B1252598) catalysts activated with methylaluminoxane (B55162) (MAO) has produced such copolymers where each comonomer insertion induces stereoerrors. icp.ac.ru

Research has also explored the crystallization behavior of isotactic propylene copolymers with 4-methyl-1-pentene (a structurally similar but shorter branched olefin). acs.org In these cases, the bulky comonomer is excluded from the crystalline phase, which significantly impacts the crystallization process and the resulting polymer morphology. acs.org The crystallinity of these copolymers decreases with increasing comonomer concentration. acs.org

Table 1: Propylene/4-Methyl-1-decene Copolymerization Results with Syndiospecific Catalysts

| Catalyst | Comonomer | Comonomer in Feed (mol %) | Comonomer in Polymer (mol %) | Melting Temperature (Tm) (°C) |

|---|---|---|---|---|

| Me2C(η5-C5H4)(η5-C13H8)ZrCl2/MAO | 4-Methyl-1-pentene | 5.0 | 2.1 | 125 |

| Me2C(η5-C5H4)(η5-C29H36)ZrCl2/MAO | 4-Methyl-1-pentene | 5.0 | 2.5 | 135 |

| Me2Si(η1-C29H36)(η1-N-tBu)ZrCl2·OEt2/MAO | 4-Methyl-1-pentene | 5.0 | 1.8 | 148 |

| Me2C(η5-C5H4)(η5-C13H8)ZrCl2/MAO | 1-Decene (B1663960) | 5.0 | 1.9 | 128 |

| Me2C(η5-C5H4)(η5-C29H36)ZrCl2/MAO | 1-Decene | 5.0 | 2.2 | 138 |

| Me2Si(η1-C29H36)(η1-N-tBu)ZrCl2·OEt2/MAO | 1-Decene | 5.0 | 1.6 | 150 |

Data synthesized from findings on syndiotactic copolymers of propylene and higher α-olefins. icp.ac.ru

The copolymerization of 1-decene with 4-methyl-1-pentene (a proxy for understanding branched comonomer effects) is relevant in the synthesis of poly-alpha-olefins (PAOs), which are used as high-performance synthetic lubricants. ontosight.ai The incorporation of branched comonomers can influence the viscosity, pour point, and other properties of the resulting PAO. ontosight.ainih.gov The synthesis typically involves coordination polymerization using catalysts like metallocenes or Ziegler-Natta systems. ontosight.ai The properties of the final polymer, such as molecular weight and crystallinity, can be adjusted by altering the monomer ratio, catalyst type, and reaction conditions. ontosight.ai

For instance, a two-step oligomerization process using a metallocene catalyst followed by a Ziegler-Natta catalyst has been employed to create PAOs with quaternary carbon centers from 1-decene and its dimer. nih.gov This process yields a product with a high viscosity index and a low pour point, making it suitable as a high-quality lubricant base oil. nih.gov

This compound can also be included in terpolymerizations and other multicomponent systems to further refine polymer properties. For example, terpolymers of maleic anhydride (B1165640) with a mix of higher and lower alpha-olefins, which can include 4-methyl-1-pentene, have been synthesized. google.com

Studies have also investigated the terpolymerization of ethylene and propylene with higher α-olefins like 1-decene. The incorporation of a third monomer can impact catalytic activity and the final polymer's characteristics. conicet.gov.ar For example, in the terpolymerization of ethylene, 1-decene, and p-methylstyrene, 1-decene was found to have a "positive comonomer effect," increasing the reaction rate, while p-methylstyrene had a "negative comonomer effect." mdpi.com

Catalytic Systems for this compound Copolymerization

The choice of catalyst is critical in the copolymerization of this compound as it dictates the polymer's microstructure, molecular weight, and comonomer incorporation rate. The primary catalytic systems used are Ziegler-Natta and metallocene catalysts. mdpi.comontosight.ai

Ziegler-Natta Catalysts: These are traditional catalysts for olefin polymerization and can be used to produce copolymers of this compound. nih.gov Supported titanium-based Ziegler-Natta catalysts are commonly used in industrial production to create isotactic homopolymers and copolymers of 4-methyl-1-pentene and other α-olefins. nih.gov

Metallocene Catalysts: These single-site catalysts offer greater control over the polymer architecture, including stereotacticity and molecular weight distribution. nih.govdntb.gov.ua They can produce polymers with various stereotactic structures, such as syndiotactic, and can incorporate a wider range of comonomers. nih.gov For example, zirconocene catalysts activated by methylaluminoxane (MAO) have been effectively used for the copolymerization of propylene with higher α-olefins, including 4-methyl-1-pentene and 1-decene. icp.ac.ru Nickel α-diimine catalysts have also been employed for the living chain-walking copolymerization of propylene and 1-decene. mdpi.comnih.gov

Table 2: Catalytic Systems for α-Olefin Polymerization

| Catalyst Type | Examples | Key Characteristics in this compound Copolymerization |

|---|---|---|

| Ziegler-Natta | TiCl4/Et2AlCl, MgCl2-supported Ti/Hf catalysts | Produces highly isotactic polymers; used in industrial production. mdpi.comnih.gov |

| Metallocene | Zirconocenes (e.g., Me2C(η5-C5H4)(η5-C13H8)ZrCl2), Hafnocenes | High catalytic activity, narrow molecular weight distributions, ability to produce syndiotactic polymers. mdpi.comicp.ac.ru |

| Post-metallocene | Pyridylamido hafnium catalysts, [OSSO]-type catalysts | Produce highly isotactic polymers with high melting temperatures. mdpi.com |

| Late-Transition Metal | α-diimine nickel and palladium catalysts | High activity, produce high molecular weight polymers with narrow molecular weight distributions. mdpi.commdpi.comnih.gov |

Information compiled from various sources on olefin polymerization catalysts. mdpi.comicp.ac.runih.govmdpi.comnih.gov

The chemical behavior of this compound is largely dictated by the reactivity of its terminal double bond, making it a valuable monomer in polymerization reactions. Its incorporation into polymer chains allows for the precise tailoring of polymer properties.

Stereospecific Polymerization with Ziegler-Natta Catalysts

Ziegler-Natta (ZN) catalysts, the traditional workhorses of the polyolefin industry, have been employed in the polymerization of α-olefins like this compound. mdpi.comnih.gov These catalyst systems, typically based on titanium compounds and organoaluminum co-catalysts, can produce isotactic polymers from 4-methyl-1-pentene, a structurally similar monomer. mdpi.comresearchgate.net The term "isotactic" refers to a polymer structure where all the substituent groups are on the same side of the polymer chain, leading to a highly ordered and crystalline material. nih.gov

The effectiveness of ZN catalysts in the polymerization of 4-methyl-1-pentene has been shown to be influenced by various factors. For instance, the use of supported bimetallic (titanium and hafnium) ZN catalysts can increase the isotacticity and viscosity of the resulting polymer. mdpi.com The addition of electron donors to the ZN catalyst system can significantly improve the isotacticity and crystallinity of the polymer, while also allowing for better control over the molecular weight and its distribution. mdpi.com However, ZN catalysts are known to have multiple active sites, which can result in polymers with a broad molecular weight distribution. mdpi.comnih.gov

Commercially important random copolymers of 4-methyl-1-pentene often contain about 2-8% by weight of linear α-olefins with 6 to 12 carbons. mdpi.com This incorporation is crucial for enhancing properties like transparency and processing behavior. mdpi.com Studies have shown that the copolymerization of 4-methyl-1-pentene with other α-olefins like propylene, 1-butene (B85601), and 1-hexene (B165129) using a MgCl2-supported Hf/Ti catalytic system can lead to copolymers with high molecular weights. mdpi.com

Precision Polymerization with Metallocene and Post-Metallocene Catalysts

The advent of metallocene and post-metallocene catalysts has revolutionized the field of olefin polymerization, offering unprecedented control over polymer architecture. nih.gov Unlike the multi-sited ZN catalysts, metallocenes are single-site catalysts, which leads to the production of polymers with narrow molecular weight distributions (a polydispersity index, or Mw/Mn, approaching 2) and uniform comonomer incorporation. hhu.derubber.or.kr

Metallocene catalysts, which are organometallic compounds typically containing a transition metal like zirconium or titanium sandwiched between cyclopentadienyl (B1206354) ligands, have been extensively studied for the polymerization of 4-methyl-1-pentene and its copolymerization with other olefins. nih.govmdpi.comontosight.ai The structure and symmetry of the metallocene catalyst are critical in determining the stereochemistry of the resulting polymer. mdpi.com For example, C2-symmetric zirconocenes can produce isotactic poly(4-methyl-1-pentene), while C1- and Cs-symmetric zirconocenes can also be used, with the substituents on the ligands significantly impacting catalyst activity and polymer properties. mdpi.com

Post-metallocene catalysts, a newer class of single-site catalysts, have shown remarkable performance in the polymerization of α-olefins, including 4-methyl-1-pentene. mdpi.comd-nb.info These catalysts, such as pyridylamido hafnium catalysts, can exhibit very high activity and produce highly isotactic polymers with high molecular weights and narrow molecular weight distributions. mdpi.com The constrained geometry of some post-metallocene catalysts allows for high comonomer incorporation, making them suitable for producing copolymers of ethylene with higher α-olefins like 1-decene. d-nb.infoscispace.com

Influence of Catalyst Structure on this compound Incorporation

The structure of the catalyst plays a pivotal role in the incorporation of bulky α-olefins like this compound into a polymer chain. The steric and electronic properties of the catalyst's ligands create a specific chemical environment around the active metal center, which dictates the catalyst's selectivity towards different monomers. nih.govmdpi.com

In metallocene catalysis, bridged complexes are often more effective at incorporating comonomers than their unbridged counterparts. nih.gov The bridge provides a more open coordination space, which allows for better access for bulky α-olefins. nih.gov For instance, a syndiospecific metallocene catalyst with asymmetric steric hindrance has demonstrated better selectivity for larger monomers. nih.govmdpi.com Computational studies using density functional theory (DFT) have further elucidated the influence of ligand structure on polymerization behavior, showing that the catalyst ligand has a more significant effect on the carbon-carbon insertion reaction than on β-hydride elimination, thereby influencing both activity and polymer molecular weight. nih.govrsc.org

The choice of ligands in post-metallocene catalysts also has a profound impact. For example, sterically expanded constrained geometry catalysts can exhibit high activities for the homopolymerization of 1-olefins and enable the synthesis of ethylene copolymers with a wide range of compositions. d-nb.info The development of catalysts with specific ligand structures allows for the production of polymers with tailored properties to meet the demands of various applications. nih.govmdpi.com

Impact of this compound Incorporation on Polymer Architecture and Macromolecular Properties

The inclusion of this compound as a comonomer in a polyolefin chain has a significant impact on the resulting polymer's architecture and its macroscopic properties.

Branching Density and Distribution

The incorporation of this compound introduces short-chain branches into the polymer backbone. google.comresearchgate.net The density and distribution of these branches are critical in determining the polymer's properties. In ethylene/α-olefin copolymers, the comonomer content directly influences the branching density. researchgate.net For instance, in copolymers of ethylene and 1-decene, an increase in the 1-decene content leads to a higher branching density. mdpi.com

The type of catalyst used significantly affects the distribution of these branches. Single-site catalysts like metallocenes lead to a more uniform distribution of comonomers and, consequently, a more homogeneous branching distribution compared to the broader distribution obtained with multi-sited Ziegler-Natta catalysts. nih.govsciengine.com This uniformity in branching is a key advantage of metallocene-catalyzed polyolefins.

Crystallization Behavior and Microstructure of Copolymers

The presence of branches introduced by this compound disrupts the regularity of the polymer chain, which in turn affects its ability to crystallize. acs.orgresearchgate.net Generally, an increase in the comonomer content and the length of the side chain leads to a decrease in the degree of crystallinity and the melting temperature of the copolymer. mdpi.comacs.orgresearchgate.net

For example, in copolymers of 4-methyl-1-pentene with linear α-olefins, increasing the comonomer content lowers the crystallinity. mdpi.com Similarly, in copolymers of isotactic polypropylene (B1209903) with 4-methyl-1-pentene, both the melting and crystallization temperatures decrease with increasing 4-methyl-1-pentene concentration. acs.org The bulky side group of 4-methyl-1-pentene is excluded from the crystalline phase, which affects the crystallization of the polypropylene segments. acs.org

The microstructure of the copolymer, including the distribution of monomer units, can be analyzed using techniques like 13C NMR spectroscopy. acs.orgresearchgate.net This allows for the detailed characterization of the sequence distribution of the different monomer units within the polymer chain. acs.org

Control of Molecular Weight and Molecular Weight Distribution

The molecular weight and molecular weight distribution (MWD) are fundamental properties of polymers that significantly influence their processing behavior and end-use performance. google.com The choice of catalyst and polymerization conditions allows for the control of these parameters.

Metallocene and post-metallocene catalysts, being single-site catalysts, typically produce polymers with a narrow MWD (Mw/Mn < 3). mdpi.comhhu.de In contrast, Ziegler-Natta catalysts, with their multiple active sites, tend to produce polymers with a broader MWD. mdpi.com

The structure of the catalyst has a direct impact on the molecular weight of the resulting polymer. For instance, in the polymerization of 4-methyl-1-pentene with metallocene catalysts, the steric hindrance of the substituents on the ligands can influence the molecular weight. mdpi.com Generally, catalysts that exhibit lower activity or a reduced rate of chain transfer reactions tend to produce polymers with higher molecular weights. nih.govmdpi.com The use of hydrogen during polymerization is a common industrial practice to control the molecular weight of the polymer. google.com

Impact of this compound Incorporation on Polymer Architecture and Macromolecular Properties

Other Selective Chemical Transformations of this compound

The unique structural features of this compound, specifically its terminal double bond and a chiral center at the allylic position, make it a substrate of interest for various selective chemical transformations beyond simple polymerization or isomerization. These reactions allow for the introduction of new functional groups and the construction of more complex molecular architectures.

Catalytic Hydrofunctionalization Reactions

Hydrofunctionalization reactions involve the addition of a hydrogen atom and a heteroatom-containing functional group across the double bond. These are atom-economical processes that can introduce valuable functionality into the hydrocarbon chain.

Hydroformylation: This process, also known as oxo synthesis, introduces a formyl group (-CHO) and a hydrogen atom across the alkene's double bond. The reaction is typically catalyzed by transition metal complexes, most commonly rhodium or cobalt. beilstein-journals.orgucl.ac.uk For a terminal alkene like this compound, hydroformylation can theoretically lead to two isomeric aldehydes: the linear aldehyde (5-methylundecanal) resulting from addition to the C1 carbon, and the branched aldehyde (2,4-dimethyl-decanal) from addition to the C2 carbon. The regioselectivity is highly dependent on the catalyst system, particularly the ligands, and reaction conditions. ucl.ac.uknih.gov For instance, the use of bulky phosphine (B1218219) ligands with rhodium catalysts generally favors the formation of the linear aldehyde. ucl.ac.uk Iron-catalyzed hydroformylation has also been developed as a more sustainable alternative, showing good to excellent yields for various terminal olefins under mild conditions. nih.gov

Hydrosilylation: This reaction involves the addition of a silicon-hydrogen bond across the C=C double bond, yielding an alkylsilane. This transformation is a key method for producing organosilicon compounds. The reaction is catalyzed by various transition metal complexes, with platinum-based catalysts like Karstedt's catalyst being historically prevalent. arkat-usa.org For terminal alkenes, the reaction typically proceeds with anti-Markovnikov selectivity, yielding the terminal alkylsilane where the silicon atom attaches to the C1 position. chemrxiv.org More recently, catalysts based on more earth-abundant metals like iron and cobalt have been developed, also showing high activity and selectivity for the anti-Markovnikov hydrosilylation of terminal olefins. chemrxiv.orgtechnion.ac.il Nickel-based catalysts have also been shown to be effective, mediating the hydrosilylation of sterically unencumbered terminal alkenes. researchgate.net

Hydroboration-Oxidation: This two-step reaction sequence is a powerful method for the anti-Markovnikov hydration of alkenes. In the first step, a borane (B79455) reagent (like borane-THF complex or 9-BBN) adds across the double bond. princeton.edu The boron atom adds to the less substituted carbon (C1), and a hydrogen atom adds to the more substituted carbon (C2) in a concerted, syn-addition. libretexts.orgcardiff.ac.uk This regioselectivity is driven by both steric and electronic factors. libretexts.orgrsc.org Subsequent oxidation of the resulting organoborane, typically with hydrogen peroxide and a base, replaces the boron atom with a hydroxyl group, yielding the corresponding primary alcohol, 4-methyl-1-decanol, without rearrangement of the carbon skeleton. princeton.educardiff.ac.uk The stereochemistry of the initial syn-addition is retained in the final alcohol product. princeton.edu

Table 1: Overview of Catalytic Hydrofunctionalization Reactions of this compound

| Reaction | Typical Catalyst/Reagent | Primary Product(s) | Key Selectivity |

|---|---|---|---|

| Hydroformylation | Rh/phosphine complexes; [HFe(CO)₄]⁻ | 5-Methylundecanal (linear), 2,4-Dimethyl-decanal (branched) | Regioselectivity (linear vs. branched) depends on catalyst/ligands. |

| Hydrosilylation | Platinum (e.g., Karstedt's catalyst); Fe, Co, Ni complexes | 1-(Triorganosilyl)-4-methyldecane | Anti-Markovnikov |

Olefin Metathesis Reactions and Derivatization

Olefin metathesis is a powerful catalytic reaction that involves the redistribution of carbon-carbon double bonds. researchgate.net It provides a versatile platform for transforming simple olefins into more complex molecules.

Self-Metathesis: In the presence of a suitable catalyst, this compound can undergo self-metathesis. This reaction involves the coupling of two molecules of the starting alkene, which, after the cleavage and reformation of double bonds, produces a longer-chain internal olefin and ethylene as a byproduct. Specifically, the self-metathesis of this compound yields 7,10-dimethyl-8-octadecene. This transformation has been explored as a route to synthesize molecularly defined, highly branched hydrocarbon molecules for use as lubricant base oils. nih.govlibretexts.orgrsc.org A study utilized cationic molybdenum imido N-heterocyclic carbene (NHC) alkylidene catalysts, both in molecular and silica-supported forms, which demonstrated high activity for the metathesis of branched α-olefins like this compound. libretexts.org

Cross-Metathesis: this compound can also be reacted with a different olefin partner in a cross-metathesis reaction. This allows for the introduction of various functional groups. The product distribution depends on the relative reactivity of the olefins and the catalyst used. For example, cross-metathesis with acrylates, catalyzed by ruthenium complexes like the Grubbs or Hoveyda-Grubbs catalysts, could potentially yield functionalized esters. princeton.edu Similarly, reaction with other terminal olefins can produce new internal olefins of varying chain lengths and substitution patterns. nih.govresearchgate.netresearchgate.net The cross-metathesis of terminal olefins derived from fatty acids, such as 1-decene, with partners like allyl chloride has been demonstrated, suggesting a pathway for producing functionalized internal olefins from substrates similar to this compound. libretexts.orgifpenergiesnouvelles.fr

Ring-Closing Metathesis (RCM): While not directly applicable to this compound alone, if this molecule were to be derivatized to contain a second, appropriately positioned terminal double bond, intramolecular RCM could be used to synthesize macrocyclic structures. nih.govarkat-usa.orgsci-hub.se The efficiency and stereoselectivity (E/Z) of the resulting cyclic alkene would depend on the catalyst, ring size, and substitution pattern. arkat-usa.orgrsc.org

Table 2: Olefin Metathesis Reactions Involving this compound

| Reaction Type | Reactant(s) | Typical Catalyst | Potential Product(s) | Application/Derivatization |

|---|---|---|---|---|

| Self-Metathesis | This compound | Cationic Mo imido NHC alkylidenes | 7,10-Dimethyl-8-octadecene + Ethylene | Synthesis of lubricant base oils nih.govlibretexts.org |

| Cross-Metathesis | This compound + Partner Olefin (e.g., acrylate, styrene) | Grubbs or Hoveyda-Grubbs Ru catalysts | Functionalized internal olefins | Introduction of new functional groups |

| Ring-Closing Metathesis (RCM) | Diene derived from this compound | Grubbs or Schrock type catalysts | Macrocyclic compounds | Synthesis of complex cyclic structures |

Directed Functionalization at the Double Bond or Methyl Branch

Selective functionalization allows for the precise introduction of chemical groups at either the terminal double bond or the allylic C-H bonds adjacent to the double bond, including the methyl branch.

Functionalization at the Double Bond:

Epoxidation: The double bond of this compound can be converted into an epoxide (oxirane) ring using oxidizing agents like peroxy acids (e.g., m-CPBA) or through metal-catalyzed reactions. princeton.edu Iron and cobalt-based catalysts have been shown to effectively catalyze the epoxidation of terminal olefins like 1-decene using hydrogen peroxide or other oxidants. beilstein-journals.orgprinceton.educardiff.ac.uk This reaction transforms the alkene into a versatile intermediate, 2-(3-methylheptyl)oxirane, which can be opened by various nucleophiles to afford a range of 1,2-difunctionalized products.

Dihydroxylation: The alkene can be converted to a vicinal diol (4-methyl-1,2-decanediol) through dihydroxylation. This can be achieved via two main stereochemical pathways. Syn-dihydroxylation, yielding a product where both hydroxyl groups are on the same face of the original double bond, can be accomplished using reagents like osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄). libretexts.orglibretexts.org Asymmetric versions, like the Sharpless asymmetric dihydroxylation, allow for the synthesis of chiral diols with high enantioselectivity. arkat-usa.orgwikipedia.org Anti-dihydroxylation is achieved through the acid-catalyzed hydrolysis of an epoxide intermediate, resulting in the two hydroxyl groups being on opposite faces. libretexts.orglibretexts.org

Functionalization at the Allylic Position (Methyl Branch):

Allylic Oxidation: The C-H bonds at the allylic position (C3), which are adjacent to the double bond, are weaker than other sp³ C-H bonds in the molecule and can be selectively functionalized. Palladium-catalyzed allylic oxidation reactions, such as the Kharasch-Sosnovsky reaction, can introduce oxygen-containing functional groups (e.g., acetate) at this position. researchgate.net For terminal alkenes like 1-decene, these reactions can be directed to form either linear or branched allylic esters, depending on the ligands and reaction conditions. nih.govsci-hub.se For this compound, this could potentially lead to functionalization at the C3 position or the allylic CH₂ group at C3. Reagents like selenium dioxide (SeO₂) are known to oxidize allylic methyl groups to aldehydes, which could be a potential, though less common, route for functionalizing the methyl group at C4 if isomerization of the double bond occurs. rsc.org

Allylic C-H Alkylation/Amination: Advanced catalytic methods allow for the direct functionalization of allylic C-H bonds with carbon or nitrogen nucleophiles. chemrxiv.orgsemanticscholar.org These reactions provide a powerful way to form new C-C or C-N bonds directly, bypassing the need for pre-functionalized substrates. For instance, palladium-catalyzed allylic C-H oxidation followed by iridium-catalyzed allylic substitution offers a one-pot sequence to achieve enantioselective amination. nih.gov Such strategies could potentially be applied to selectively functionalize the allylic positions of this compound.

Advanced Analytical and Spectroscopic Characterization in 4 Methyl 1 Decene Research

Chromatographic-Mass Spectrometric Techniques for Complex Mixture Analysis

Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone for the analysis of volatile and semi-volatile organic compounds like 4-Methyl-1-decene. Its high separation efficiency combined with sensitive and specific detection makes it an invaluable tool.

In the context of chemical synthesis and industrial processes, monitoring the formation and consumption of this compound is essential for reaction optimization and quality control. GC-MS is ideally suited for real-time or near-real-time analysis of reaction mixtures. hidenanalytical.com

For qualitative analysis , the mass spectrum of this compound serves as a chemical fingerprint. The electron ionization (EI) mass spectrum is characterized by a molecular ion peak (M+) and a series of fragment ions that are indicative of its structure. The fragmentation pattern can be predicted based on the principles of mass spectrometry, involving cleavages at the branched point and along the alkyl chain.

Quantitative analysis relies on the integration of the peak area corresponding to this compound in the gas chromatogram. To ensure accuracy, an internal standard method is often employed. A known amount of a non-interfering compound is added to the sample, and the response factor of this compound relative to the internal standard is used for quantification. The selection of an appropriate capillary column is critical for separating this compound from its isomers and other components in the reaction mixture.

Table 1: Predicted Key Mass Fragments for this compound in GC-MS (EI)

| m/z (mass-to-charge ratio) | Predicted Fragment Ion | Interpretation |

|---|---|---|

| 154 | [C₁₁H₂₂]⁺ | Molecular Ion |

| 125 | [C₉H₁₇]⁺ | Loss of an ethyl group (C₂H₅) |

| 97 | [C₇H₁₃]⁺ | Cleavage at the branched carbon |

| 69 | [C₅H₉]⁺ | Further fragmentation |

| 55 | [C₄H₇]⁺ | Common fragment for alkenes |

This table is based on general fragmentation patterns of branched alkenes.

The detection of this compound in environmental samples, such as water or air, and in biological matrices like blood or urine, often requires sample preparation techniques to isolate and concentrate the analyte. oup.comresearchgate.net Headspace analysis, particularly headspace solid-phase microextraction (HS-SPME), is a common method for extracting volatile organic compounds (VOCs) from complex samples. oup.comlabmanager.comresearchgate.net

In environmental analysis , the presence of branched alkenes can be indicative of specific industrial or natural processes. The analysis of water samples for trace organic compounds often involves extraction and concentration steps prior to GC-MS analysis. spectroscopyonline.comnih.govnih.govepa.gov For biological monitoring , the analysis of VOCs in bodily fluids can provide insights into exposure to certain chemicals or metabolic processes. oup.comresearchgate.net The complexity of biological matrices necessitates highly selective and sensitive analytical methods to overcome interferences. oup.com

The general procedure for identifying this compound in such matrices involves:

Sample Collection and Preparation : Utilizing techniques like HS-SPME to extract volatile components.

GC Separation : Employing a suitable capillary column to separate this compound from other VOCs.

MS Detection and Identification : Comparing the obtained mass spectrum with a reference library or a known standard of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural analysis of organic molecules, including the fine details of isomerism and polymer microstructure. creative-biostructure.com

¹H and ¹³C NMR spectroscopy can effectively distinguish this compound from its constitutional isomers. creative-biostructure.comreddit.commagritek.comvaia.commultiscreensite.comlibretexts.org The chemical shifts, signal multiplicities (splitting patterns), and integration values in ¹H NMR, along with the number of unique carbon signals in ¹³C NMR, provide a comprehensive picture of the molecular structure.

For this compound, the key distinguishing features in its NMR spectra would be:

¹H NMR : The presence of signals corresponding to the vinyl protons (=CH₂) and the single proton on the double bond (-CH=), the methine proton at the branch point, and the distinct signals for the methyl group and the various methylene (B1212753) groups along the chain. The coupling constants between the vinyl protons can also provide structural information.

¹³C NMR : The number of distinct signals will correspond to the number of non-equivalent carbon atoms. The chemical shifts of the sp² hybridized carbons of the double bond are particularly diagnostic. libretexts.org

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| =CH₂ | 4.9 - 5.1 | Multiplet |

| -CH= | 5.7 - 5.9 | Multiplet |

| -CH(CH₃)- | 1.8 - 2.0 | Multiplet |

| -CH₂- (allylic) | 2.0 - 2.2 | Multiplet |

| -CH₂- (alkyl chain) | 1.2 - 1.4 | Multiplet |

| -CH₃ (at branch) | 0.8 - 1.0 | Doublet |

These are predicted values based on standard chemical shift ranges for similar structural motifs. nih.govnrel.govrsc.orgresearchgate.netualberta.ca

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| =CH₂ | 114 - 116 |

| -CH= | 138 - 140 |

| -CH(CH₃)- | 35 - 40 |

| -CH₂- (allylic) | 38 - 42 |

| -CH₂- (alkyl chain) | 22 - 32 |

| -CH₃ (at branch) | 19 - 23 |

These are predicted values based on standard chemical shift ranges and data for similar alkenes. libretexts.orgnih.gov

When this compound is used as a comonomer in polymerization reactions, for example with ethylene (B1197577), the resulting copolymer's properties are highly dependent on its microstructure. nih.govnih.govumass.eduacs.orgmdpi.com Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for elucidating this microstructure. mdpi.comresearchgate.netmdpi.comnih.govpressbooks.pubnih.govyoutube.commdpi.com

HSQC correlates the chemical shifts of directly bonded ¹H and ¹³C nuclei, allowing for unambiguous assignment of the signals in both spectra. This is particularly useful in complex polymer spectra where signal overlap is common. pressbooks.pub

HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This information is critical for determining the sequence of monomer units and identifying the types of branches present in the copolymer.

By analyzing the cross-peaks in HSQC and HMBC spectra of an ethylene/4-Methyl-1-decene copolymer, researchers can determine the comonomer content, the distribution of the this compound units along the polymer chain (e.g., random, blocky, or alternating), and the nature of the branch points. mdpi.comrsc.org

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in this compound Systems

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. They are particularly useful for identifying the functional groups present in a sample. thermofisher.com

For this compound, the most characteristic vibrational modes are associated with the carbon-carbon double bond (C=C) and the C-H bonds of the vinyl group.

Infrared (IR) Spectroscopy : The IR spectrum of this compound is expected to show characteristic absorption bands for the C=C stretching vibration and the various C-H stretching and bending vibrations. The out-of-plane C-H bending vibrations of the vinyl group are often strong and can be diagnostic for the substitution pattern of the alkene. quimicaorganica.orgspectroscopyonline.comyoutube.com

Raman Spectroscopy : The C=C stretching vibration in alkenes typically gives a strong and sharp signal in the Raman spectrum, making it a useful diagnostic tool. Raman spectroscopy is often less sensitive to polar functional groups and water, which can be an advantage in certain sample matrices.

Table 4: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| =C-H Stretch | 3075 - 3095 | 3075 - 3095 | Medium (IR), Strong (Raman) |

| C-H Stretch (sp³) | 2850 - 2960 | 2850 - 2960 | Strong (IR & Raman) |

| C=C Stretch | 1640 - 1650 | 1640 - 1650 | Medium (IR), Strong (Raman) |

| =CH₂ Bend (oop) | 910 - 920 | Weak/Inactive | Strong (IR) |

oop = out-of-plane. These are characteristic frequency ranges for monosubstituted alkenes.

X-ray Diffraction and Scattering Methods for Polymer Crystallinity Assessment

X-ray diffraction (XRD) and scattering techniques are powerful, non-destructive methods extensively utilized to investigate the crystalline structure and morphology of polymeric materials. These methods, including Wide-Angle X-ray Scattering (WAXS) and Small-Angle X-ray Scattering (SAXS), provide detailed information on the atomic arrangement within crystalline domains and the larger-scale organization of these domains, respectively. In the context of polymers derived from this compound, these techniques are crucial for understanding the degree of crystallinity, crystal structure, and lamellar morphology, all of which significantly influence the material's physical and mechanical properties.

The fundamental principle of X-ray diffraction is based on the constructive interference of monochromatic X-rays scattered by the electrons of atoms in a periodic lattice, as described by Bragg's Law. WAXS specifically analyzes the diffraction pattern at wide angles, which corresponds to the interatomic distances within the crystal lattice. This allows for the determination of the unit cell parameters, identification of different crystalline phases (polymorphism), and calculation of the degree of crystallinity.

For semi-crystalline polymers like poly(this compound), the WAXS pattern typically consists of sharp Bragg reflections superimposed on a broad amorphous halo. The sharp peaks arise from the ordered crystalline regions, while the halo is generated by the disordered amorphous phase. The degree of crystallinity can be quantified by separating the integrated intensities of the crystalline peaks from the amorphous background.

While specific X-ray diffraction data for poly(this compound) is not extensively available in the public domain, valuable insights can be drawn from studies on structurally similar polymers, such as isotactic poly(4-methyl-1-pentene). Research on poly(4-methyl-1-pentene) has revealed a tetragonal unit cell for its most stable crystalline form. It is plausible that poly(this compound) would exhibit its own unique crystalline structure, influenced by the longer decene side chain, which could be thoroughly characterized using WAXS.

Small-Angle X-ray Scattering (SAXS), on the other hand, probes the electron density fluctuations over larger length scales, typically in the range of 1 to 100 nanometers. In semi-crystalline polymers, this corresponds to the lamellar morphology, which consists of alternating crystalline and amorphous layers. SAXS patterns provide information about the long period, which is the average distance between the centers of adjacent crystalline lamellae, as well as the thicknesses of the individual crystalline and amorphous layers.

The analysis of SAXS data can reveal how the lamellar structure of poly(this compound) is affected by processing conditions such as temperature and cooling rate. This information is critical for controlling the polymer's mechanical properties, as the lamellar morphology plays a significant role in determining its stiffness, strength, and toughness.

Detailed Research Findings from Analogous Polymer Systems

To illustrate the type of data obtained from these methods, the following tables present hypothetical data based on typical findings for semi-crystalline polyolefins. It is important to note that these are representative examples and not experimentally determined values for poly(this compound).

Table 1: Representative WAXS Data for a Semi-Crystalline Polyolefin

| 2θ (degrees) | d-spacing (Å) | Miller Indices (hkl) |

| 10.2 | 8.67 | (110) |

| 14.5 | 6.11 | (200) |

| 16.8 | 5.28 | (210) |

| 18.5 | 4.79 | (020) |

| 21.9 | 4.06 | (211) |

This interactive table showcases typical diffraction peaks for a semi-crystalline polyolefin. The 2θ values correspond to the scattering angles, from which the d-spacing (the distance between crystal lattice planes) can be calculated using Bragg's Law. The Miller indices represent the orientation of these crystal planes.

Table 2: Representative SAXS Data and Morphological Parameters

| Parameter | Value | Unit |

| Long Period (L) | 15.2 | nm |

| Crystalline Lamellar Thickness (Lc) | 8.5 | nm |

| Amorphous Layer Thickness (La) | 6.7 | nm |

| Degree of Crystallinity (from SAXS) | 55.9 | % |

This interactive table presents typical morphological parameters that can be extracted from SAXS data. The long period represents the repeating unit of crystalline and amorphous layers. The degree of crystallinity can be estimated from the relative thicknesses of these layers.

The comprehensive characterization of poly(this compound) using both WAXS and SAXS would provide a complete picture of its solid-state structure. WAXS would elucidate the atomic-level packing and degree of order, while SAXS would reveal the larger-scale lamellar architecture. This combined approach is indispensable for establishing structure-property relationships and for the rational design of poly(this compound)-based materials with tailored performance characteristics for various applications. Further dedicated research is necessary to generate specific experimental data for this particular polymer.

Environmental Research Aspects of 4 Methyl 1 Decene Excluding Ecotoxicity and Fate Modeling

Microbial Degradation Pathways of 4-Methyl-1-decene

The biodegradation of this compound, a branched alkene, is anticipated to proceed through enzymatic pathways similar to those observed for other hydrocarbons. Microorganisms have evolved sophisticated mechanisms to utilize such compounds as sources of carbon and energy.

Identification of Degrading Microorganisms

A variety of microorganisms are known to degrade hydrocarbons, including branched alkanes and alkenes. researchgate.net While specific studies on this compound are limited, research on similar compounds suggests that certain bacterial and fungal genera are likely candidates for its degradation.

Microbial consortia from diverse environments have demonstrated the ability to metabolize alkenes of varying chain lengths. nih.govresearchgate.net Key bacterial families identified in these processes include Xanthamonadaceae, Nocardiaceae, and Beijerinkiaceae. nih.govresearchgate.net Genera such as Pseudomonas, Rhodococcus, and Mycobacterium are well-documented degraders of branched-chain alkanes like pristane (B154290) and phytane, indicating their potential capability to metabolize branched alkenes. uni-greifswald.de

Anaerobic degradation of 1-alkenes has been observed in sulfate-reducing bacteria, such as Desulfatibacillum aliphaticivorans. nih.gov This suggests that under anoxic conditions, similar microorganisms could potentially degrade this compound.

Table 1: Potential Microorganisms Involved in the Degradation of Branched Alkenes

| Microorganism Type | Genera/Family | Degraded Compound Class |

| Bacteria | Xanthamonadaceae | Alkenes |

| Bacteria | Nocardiaceae | Alkenes |

| Bacteria | Beijerinkiaceae | Alkenes |

| Bacteria | Pseudomonas | Branched Alkanes |

| Bacteria | Rhodococcus | Branched Alkanes |

| Bacteria | Mycobacterium | Branched Alkanes |

| Bacteria | Desulfatibacillum | 1-Alkenes (anaerobic) |

Biochemical Mechanisms of this compound Biodegradation

The biochemical breakdown of this compound is likely initiated by an oxidative attack, primarily targeting the terminal double bond or the methyl-branched carbon. The presence of both a double bond and a methyl branch makes the molecule susceptible to various enzymatic actions.

Aerobic Degradation:

Under aerobic conditions, the degradation is expected to be initiated by monooxygenase or dioxygenase enzymes. These enzymes would introduce oxygen atoms into the molecule, making it more water-soluble and susceptible to further breakdown.

A plausible pathway involves the oxidation of the terminal double bond to form a corresponding epoxide, which is then hydrolyzed to a diol. Subsequent oxidation of the alcohol groups would lead to the formation of a carboxylic acid. Another potential starting point is the hydroxylation of the methyl group, followed by its oxidation to a carboxylic acid.

Following these initial oxidative steps, the resulting fatty acid would likely undergo β-oxidation, a process that sequentially shortens the carbon chain by two-carbon units, generating acetyl-CoA which can then enter the central metabolic pathways of the microorganism.

Anaerobic Degradation:

In the absence of oxygen, the degradation of this compound would follow different biochemical routes. Studies on the anaerobic degradation of 1-alkenes by Desulfatibacillum aliphaticivorans have shown that the process can be initiated by the oxidation of the double bond. nih.gov It is also possible that the molecule could be activated by the addition of a metabolite, such as fumarate (B1241708), to the carbon backbone, a mechanism observed in the anaerobic degradation of some alkanes.

Table 2: Potential Initial Enzymatic Reactions in this compound Biodegradation

| Condition | Enzyme Class | Potential Initial Reaction |

| Aerobic | Monooxygenase/Dioxygenase | Oxidation of the terminal double bond to an epoxide |

| Aerobic | Monooxygenase | Hydroxylation of the methyl group |

| Anaerobic | Unspecified oxidoreductases | Oxidation of the terminal double bond |

| Anaerobic | Fumarate-adding enzymes | Addition of fumarate to the carbon chain |

This compound as a Biomarker for Environmental Remediation Processes

Biomarkers are compounds that can provide information about the source, fate, and degradation of environmental contaminants. researchgate.net While this compound is not a commonly cited biomarker, its presence and transformation products could potentially serve as indicators in specific environmental remediation contexts.

In environments contaminated with petroleum hydrocarbons, the relative abundance of branched alkenes to their corresponding alkanes can sometimes be used to assess the extent of microbial degradation. As branched alkanes are generally more resistant to biodegradation than their unsaturated counterparts, a decrease in the ratio of this compound to 4-methyldecane (B1670055) could indicate ongoing bioremediation. frontiersin.org

Furthermore, the detection of specific metabolites derived from the biodegradation of this compound could serve as direct evidence of microbial activity on this compound. For instance, the presence of 4-methyl-decanoic acid or other oxidized derivatives in environmental samples could confirm that bioremediation processes are active. However, the development of this compound as a reliable biomarker would necessitate further research to establish its degradation pathways and the persistence of its metabolites in various environmental matrices.

Table 3: Potential Applications of this compound in Environmental Monitoring

| Application | Parameter to Monitor | Interpretation |

| Assessment of Biodegradation | Ratio of this compound to 4-methyldecane | A decreasing ratio may indicate preferential degradation of the alkene. |

| Confirmation of Bioremediation | Presence of specific metabolites (e.g., 4-methyl-decanoic acid) | Detection of metabolites confirms microbial activity on the parent compound. |

Future Research Directions and Emerging Trends in 4 Methyl 1 Decene Chemistry

Development of Highly Stereoselective and Efficient Catalysts for 4-Methyl-1-decene Synthesis

The synthesis of this compound presents a unique challenge in controlling the stereochemistry at the C4 chiral center. Future research is intensely focused on the development of catalysts that can provide high levels of stereoselectivity, leading to enantiomerically pure forms of the molecule. This is crucial as the stereoisomerism can significantly influence the properties of resulting polymers and other downstream products.

Emerging trends in catalysis are moving towards sophisticated organometallic complexes. openpr.com For instance, nickel-catalyzed reactions have shown promise in the stereoselective synthesis of complex alkenes. rsc.orgnih.gov Researchers are exploring how the steric and electronic properties of ligands, such as phosphines, can be fine-tuned to achieve high regio- and stereocontrol in reactions involving branched olefins. rsc.org The goal is to develop catalytic systems that can selectively produce either the (R)- or (S)-enantiomer of this compound.

Titanocene-based catalysts are also a significant area of interest. mdpi.com While traditionally used in olefin polymerization, modifications to these catalysts are being investigated for their potential in asymmetric synthesis. mdpi.com The development of constrained geometry catalysts could offer pathways to control the approach of reactants, thereby dictating the stereochemical outcome of the synthesis.

Table 1: Comparison of Catalyst Families for Stereoselective Olefin Synthesis

| Catalyst Family | Key Characteristics | Potential for this compound | Research Focus |

| Nickel-Phosphine Complexes | Tunable steric and electronic properties. rsc.org | High regio- and stereocontrol for C-C bond formation. rsc.org | Ligand design for enantioselective synthesis of branched alkenes. |

| Titanocene Catalysts | High efficiency in olefin reactions. mdpi.com | Control of stereochemistry in polymerization and synthesis. | Development of constrained geometry catalysts for asymmetric induction. |

| Metallocene Catalysts | Single-site catalysis leading to uniform products. researchgate.net | Production of stereoregular polymers from chiral olefins. | Catalyst design for isospecific or syndiospecific polymerization. |

The ultimate aim is to create catalysts that are not only highly selective but also efficient, operating under mild conditions with high turnover numbers to ensure economic viability and environmental sustainability.

Novel Bio-inspired and Sustainable Routes for this compound Production

In line with the global push for green chemistry, a significant future trend is the shift from petrochemical feedstocks to renewable, bio-based sources for chemical production. openpr.com Research into sustainable routes for this compound is an emerging field, drawing inspiration from natural biosynthetic pathways.

One promising avenue involves the catalytic conversion of biomass-derived platform chemicals. pnas.org For example, fatty acids, alcohols, or ketones obtained from the fermentation of sugars could serve as starting materials. pnas.org These molecules could then be subjected to a series of catalytic steps, such as aldol (B89426) condensation, dehydration, and hydrogenation/deoxygenation, to construct the C11 backbone of this compound. Isoprene, a biogenically produced compound, is already being explored as a precursor for high-performance bio-based jet fuel, suggesting that similar C5 building blocks could be utilized to synthesize larger, branched molecules. researchgate.net

Another bio-inspired approach involves leveraging enzymatic catalysis. Enzymes like enoate reductases and alcohol dehydrogenases are known for their exceptional stereoselectivity in organic reactions. mdpi.com Future research may focus on engineering enzymes or entire microbial chassis to produce this compound or its immediate precursors directly from simple sugars, mirroring processes like the production of bio-ethanol. mdpi.comfrontiersin.org

Table 2: Potential Bio-based Feedstocks for this compound Synthesis

| Feedstock Source | Platform Chemical | Potential Conversion Pathway | Key Research Challenge |

| Sugarcane/Corn | Alkyl Methyl Ketones | Catalytic self- and cross-condensation, hydrodeoxygenation. pnas.org | Selectivity towards the desired branched C11 structure. |

| Lignocellulosic Biomass | Isoprenol/Isoprene | Catalytic dimerization and functionalization. researchgate.net | Efficient conversion and control of regioselectivity. |

| Fermentation Broths | Long-chain Fatty Acids | Decarboxylation, metathesis, and isomerization. | Development of robust catalysts for multi-step conversions. |

These sustainable routes not only reduce the reliance on fossil fuels but also have the potential to lower the carbon footprint of the chemical industry. frontiersin.org

Tailoring Advanced Materials Through Precise this compound Copolymerization

The unique structure of this compound, with its chiral center and bulky side group, makes it an attractive comonomer for creating advanced polymers with tailored properties. Precise control over the copolymerization process is a key area of future research, aiming to manipulate the material's thermal, mechanical, and surface characteristics.

By incorporating this compound into commodity polymer chains like polyethylene (B3416737) or polypropylene (B1209903), researchers can disrupt the polymer's crystallinity. This can lead to materials with improved flexibility, lower melting points, and enhanced surface properties. expresspolymlett.com Studies on the copolymerization of similar higher α-olefins, such as 4-methyl-1-pentene (B8377), with polar monomers have demonstrated the ability to create functional polyolefins that combine polarity with the traditional durability of polyolefins. researchgate.netexpresspolymlett.com

A significant challenge and research focus is the radical copolymerization of long-chain α-olefins. rsc.orgrsc.org Recent advancements using Lewis acid catalysts, such as scandium trifluoromethanesulfonate, have shown success in producing high molecular weight alternating copolymers of 1-decene (B1663960) with polar monomers like methyl acrylate. rsc.orgrsc.org This approach opens the door to creating novel copolymers incorporating this compound, potentially leading to materials with a unique combination of properties.

Table 3: Impact of this compound Incorporation on Copolymer Properties

| Copolymer System | Potential Property Modification | Target Application |

| Poly(ethylene-co-4-methyl-1-decene) | Reduced crystallinity, improved flexibility. | Advanced packaging films, modifiers for plastics. |

| Poly(propylene-co-4-methyl-1-decene) | Lowered melting point, enhanced impact strength. | Automotive components, durable goods. |

| Poly(this compound-alt-methyl acrylate) | Introduction of polarity, improved adhesion. rsc.org | Compatibilizers for polymer blends, advanced adhesives. |

Future work will likely concentrate on developing catalyst systems that can precisely control the sequence distribution (random, alternating, or block) of this compound units within the polymer chain, enabling a fine-tuned approach to material design.

Integration of Computational and Experimental Approaches in this compound Research

The synergy between computational modeling and experimental validation is becoming indispensable in modern chemical research, and the study of this compound is no exception. nih.gov This integrated approach accelerates the discovery and optimization of catalysts, synthetic routes, and new materials by reducing the need for extensive trial-and-error experimentation. nih.gov

Computational chemistry, particularly Density Functional Theory (DFT), can be used to model reaction mechanisms and predict the performance of potential catalysts for the stereoselective synthesis of this compound. acs.org By simulating the transition states and intermediate structures, researchers can gain insights into the factors that control selectivity, guiding the design of more effective ligands and catalyst architectures. researchgate.net For example, computational studies can help understand how the geometry of a metallacycle intermediate influences the reaction pathway, allowing for the rational design of catalysts that favor a desired outcome. acs.org

In materials science, computational models can predict the properties of copolymers containing this compound. By simulating polymer chain conformations and intermolecular interactions, researchers can estimate properties like glass transition temperature, modulus, and permeability before synthesizing the material. anu.edu.au These predictions can then be used to prioritize experimental efforts on the most promising candidate materials. The experimental results, in turn, provide crucial data to refine and improve the accuracy of the computational models, creating a powerful iterative cycle of design and validation. nih.gov

This integrated workflow promises to significantly shorten the development timeline for new technologies based on this compound, from novel catalysts to high-performance polymers.

Q & A

Basic: What experimental methods are recommended for synthesizing 4-Methyl-1-decene in laboratory settings?

This compound can be synthesized via hydroalumination or catalytic isomerization of pre-existing alkenes. For hydroalumination, a typical protocol involves:

- Reacting 1-decyne with methylaluminoxane (MAO) at 60–80°C under inert gas (e.g., argon).

- Quenching the reaction with protic solvents (e.g., methanol) to yield the terminal alkene.

- Purification via fractional distillation (boiling point: ~175–180°C) and confirmation by GC-MS .

Alternative methods include Grignard reactions with allyl halides, though regioselectivity must be monitored using NMR to confirm the double bond position .

Basic: How can spectroscopic techniques characterize this compound’s structure and purity?

Key methods include:

- NMR : Identify the vinyl proton (δ 4.8–5.2 ppm, multiplet) and methyl branching (δ 0.9–1.1 ppm, triplet).

- IR Spectroscopy : Confirm C=C stretching (1640–1680 cm) and CH deformation (1375 cm).

- GC-MS : Assess purity (>95%) and detect isomers (e.g., 4-Methyl-2-decene) via retention time and fragmentation patterns.

- DSC/TGA : Determine thermal stability (decomposition onset >200°C) .